molecular formula C7H11ClN2O2 B2857453 (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride CAS No. 1609402-89-2

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B2857453
CAS No.: 1609402-89-2
M. Wt: 190.63
InChI Key: KXOWISYQOJQDJD-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H10N2O2·HCl. It is a derivative of imidazole, a five-membered heterocyclic aromatic organic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the following steps:

  • Imidazole Derivation: The starting material is often an imidazole derivative, which undergoes further functionalization.

  • Methylation: The imidazole ring is methylated at the 4th and 5th positions using methylating agents such as methyl iodide or dimethyl sulfate.

  • Acetylation: The methylated imidazole is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.

  • Hydrochloride Formation: Finally, the acetylated product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups.

  • Substitution: Substitution reactions can occur at the imidazole ring or the acetic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and substituted imidazole derivatives.

Scientific Research Applications

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which (4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

(4,5-Dimethyl-1H-imidazol-1-yl)acetic acid hydrochloride is compared with other similar compounds, such as:

  • Imidazole: The parent compound with similar biological and chemical properties.

  • 1H-Pyrazol-1-yl acetic acid: A structurally related compound with different functional groups.

  • 4-Imidazoleacetic acid hydrochloride: Another derivative of imidazole with different substituents.

Properties

IUPAC Name

2-(4,5-dimethylimidazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-6(2)9(4-8-5)3-7(10)11;/h4H,3H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOWISYQOJQDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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